N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide
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Overview
Description
1,6-O,O-Diacetylbritannilactone is a natural sesquiterpene lactone isolated from the medicinal herb Inula britannica. This compound has garnered significant attention due to its various biological activities, including anti-inflammatory and anti-cancer properties . It has been studied for its potential therapeutic efficacy in treating diseases such as oral squamous cell carcinoma and allergic airway diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-O,O-Diacetylbritannilactone can be synthesized through the acetylation of britannilactone. The typical synthetic route involves the reaction of britannilactone with acetic anhydride in the presence of an acid catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,6-O,O-diacetylbritannilactone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,6-O,O-Diacetylbritannilactone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
1,6-O,O-Diacetylbritannilactone has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of pharmaceuticals and as a lead compound in drug discovery.
Mechanism of Action
1,6-O,O-Diacetylbritannilactone exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
1,6-O,O-Diacetylbritannilactone is unique compared to other sesquiterpene lactones due to its specific acetylation pattern, which enhances its biological activity. Similar compounds include:
Britannilactone: The parent compound from which 1,6-O,O-diacetylbritannilactone is derived.
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anti-cancer properties.
Costunolide: Known for its anti-inflammatory and anti-tumor activities.
These compounds share similar biological activities but differ in their molecular structures and specific mechanisms of action.
Properties
Molecular Formula |
C46H43N9O13S2 |
---|---|
Molecular Weight |
994.0 g/mol |
IUPAC Name |
N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C46H43N9O13S2/c1-28(56)39(49-47)42(58)50-24-14-23-46(5,43(50)59)44(60)51(25-29-26-52(33-17-8-6-15-30(29)33)69(65,66)37-21-12-10-19-35(37)54(61)62)40(41(57)48-45(2,3)4)32-27-53(34-18-9-7-16-31(32)34)70(67,68)38-22-13-11-20-36(38)55(63)64/h6-13,15-22,26-27,40H,14,23-25H2,1-5H3,(H,48,57) |
InChI Key |
VQQNHJXHAIFTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)N1CCCC(C1=O)(C)C(=O)N(CC2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(C5=CN(C6=CC=CC=C65)S(=O)(=O)C7=CC=CC=C7[N+](=O)[O-])C(=O)NC(C)(C)C |
Origin of Product |
United States |
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